Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a chemical compound with the molecular formula C13H9ClN2O21. It has a molecular weight of 260.681.
Physical and Chemical Properties
This compound has a boiling point of 398.2°C at 760 mmHg1. It is a solid substance and should be stored in an inert atmosphere at 2-8°C1.
Scientific Research Applications
Repurposing Efforts in Disease Management
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, as part of the chloroquine (CQ) derivatives family, has been a subject of interest due to its biochemical properties that have inspired repurposing in various infectious and non-infectious diseases management. Initially recognized for its antimalarial effects, research has shifted towards exploring its potential in cancer therapy and infectious diseases beyond malaria. This pivot is driven by the understanding that the chemical scaffold of CQ and its derivatives holds untapped therapeutic potential. Specifically, the exploration of enantiomers of racemic CQ, which might present additional benefits in disease treatment, highlights the innovative approach towards leveraging the chemical properties of such compounds. Furthermore, the combination of these derivatives in anticancer chemotherapy signifies a promising avenue for enhancing treatment efficacy through synergistic effects (Njaria, Okombo, Njuguna, & Chibale, 2015).
Advances in Anticancer Research
The structural analogy of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate to trabectedin, a marine-derived alkaloid with a unique mechanism of action against cancer, underscores the potential of quinoline derivatives in oncology. Trabectedin's ability to bind the minor groove of DNA and interfere with transcription factors and DNA repair pathways suggests that structurally related compounds could offer novel anticancer strategies. This insight into trabectedin's interaction with DNA and the tumor microenvironment may guide the development of new quinoline-based therapeutics that capitalize on similar mechanisms for cancer treatment (D’Incalci & Galmarini, 2010).
Potential in Neurodegenerative and Antimicrobial Applications
The 8-hydroxyquinoline core structure, which Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate shares, has garnered attention for its broad spectrum of biological activities. This includes potential applications in treating neurodegenerative diseases and serving as an antimicrobial agent. The metal chelation properties, coupled with the observed biological activities, point towards a versatile framework for drug development targeting various therapeutic areas. The continuous modification and evaluation of 8-hydroxyquinoline derivatives could lead to potent agents for treating conditions like cancer, viral infections, and neurological disorders (Gupta, Luxami, & Paul, 2021).
Safety And Hazards
This chemical is considered hazardous and is harmful if swallowed, in contact with skin, or if inhaled2. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area2.
properties
IUPAC Name |
ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOFAUCLSGVKOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396054 |
Source
|
Record name | ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | |
CAS RN |
77173-67-2 |
Source
|
Record name | ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-CHLORO-8-CYANOQUINOLINE-3-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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